

An In-depth Technical Guide to Pararosaniline Hydrochloride: Chemical Properties and Applications

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Compound of Interest

Compound Name: Red 9

Cat. No.: B1171698

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Introduction

Pararosaniline hydrochloride, also known as Basic **Red 9** or C.I. 42500, is a cationic triarylmethane dye that appears as a green to very dark green crystalline solid.^{[1][2][3]} It is a primary component of Basic Fuchsin and is widely utilized in various scientific and industrial applications.^{[1][4]} Its utility ranges from a dye for paper, leather, and fibers to a crucial reagent in biological staining and analytical chemistry.^{[5][6][7]} This technical guide provides a comprehensive overview of the chemical properties of pararosaniline hydrochloride, detailed experimental protocols for its use, and a visual representation of a key experimental workflow.

Core Chemical and Physical Properties

The fundamental properties of pararosaniline hydrochloride are summarized in the table below, providing a quick reference for researchers and professionals.

Property	Value	Source(s)
IUPAC Name	4-[(4-aminophenyl)-(4- iminocyclohexa-2,5-dien-1- ylidene)methyl]aniline;hydrochl oride	[1]
CAS Number	569-61-9	[2][4]
Molecular Formula	C ₁₉ H ₁₈ ClN ₃ or C ₁₉ H ₁₇ N ₃ •HCl	[1][4][8][9]
Molecular Weight	323.82 - 323.83 g/mol	[2][4][5][8]
Appearance	Colorless to red crystals or green powder.[1]	[1][2][3][10]
Melting Point	268-270 °C (decomposes)	[1][2][3][10]
Solubility	Soluble in ethanol (1-25 mg/mL).[3][11] Very slightly soluble to insoluble in water.[1] [11][12][13] Slightly soluble in ether.[1][11]	[1][3][11][12][13]
UV-Vis Absorption Maxima (λ _{max})	204 nm, 236 nm, 288 nm, 542 nm (in acidic mobile phase).[8] [14] 543-549 nm (in 50% ethanol).[5]	[5][8][14]
Synonyms	Basic Red 9, Parafuchsin, p- Fuchsin, C.I. 42500.[4][8][12]	[4][8][12]

Applications in Research and Drug Development

Pararosanine hydrochloride is a versatile compound with significant applications in various research fields:

- Histological Staining:** It is a key component of the Schiff reagent, which is used in the Feulgen stain to specifically quantify DNA in cell nuclei.[15][16][17] The reaction involves acid hydrolysis to unmask aldehyde groups in DNA, which then react with the Schiff reagent to produce a characteristic magenta color.[16][17]

- Microbiology: The dye is used for staining bacteria and other microorganisms for microscopic examination.[\[6\]](#)[\[7\]](#)
- Analytical Chemistry: It serves as a colorimetric reagent for the detection and quantification of various substances, including aldehydes, sulfur dioxide, and bromates.[\[6\]](#)[\[18\]](#)
- Confocal Microscopy: The Feulgen staining procedure using pararosaniline has been adapted for confocal laser scanning microscopy, providing stable fluorescence for three-dimensional imaging of intact biological structures like chromosomes.[\[19\]](#)

Experimental Protocols

Feulgen Staining for DNA Quantification

The Feulgen reaction is a classic and widely used method for the specific staining of DNA in tissues. The intensity of the stain is proportional to the amount of DNA, allowing for its quantification.

Materials:

- Fixed biological tissue (e.g., root tips, cell cultures)
- 1N Hydrochloric Acid (HCl)
- Schiff's Reagent (prepared with pararosaniline hydrochloride)
- SO₂-water or a series of sulfite washes
- Distilled water
- Ethanol series (for dehydration)
- Mounting medium (e.g., Canada balsam)
- Microscope slides and coverslips

Procedure:

- **Fixation:** Tissues are fixed to preserve their structure. A common fixative is Carnoy's solution (absolute ethanol and glacial acetic acid, 3:1 v/v).[15]
- **Rehydration:** The fixed tissue is rehydrated through a graded series of ethanol washes.
- **Acid Hydrolysis:** The tissue is incubated in 1N HCl at 60°C for approximately 8-10 minutes. [17] This step removes the purine bases from the DNA, exposing the aldehyde groups of the deoxyribose sugars.[16][17]
- **Rinsing:** The tissue is thoroughly rinsed with distilled water to remove the acid.
- **Staining:** The hydrolyzed tissue is immersed in Schiff's reagent at room temperature for at least 30 minutes, or until a deep purple color develops.[17] The aldehyde groups react with the colorless Schiff reagent to restore its quinoid structure, resulting in the magenta coloration.[16]
- **Washing:** The stained tissue is washed several times in SO₂-water or a similar sulfite solution to remove excess and unreacted Schiff reagent, which helps to reduce non-specific background staining.[15]
- **Dehydration and Mounting:** The tissue is dehydrated through a graded ethanol series, cleared (e.g., with xylene), and mounted on a microscope slide with a suitable mounting medium.[15]

Visualizations

Workflow for Feulgen Staining

The following diagram illustrates the sequential steps involved in the Feulgen staining protocol.

Caption: A flowchart of the Feulgen staining protocol.

Logical Relationship in Schiff Reagent Reaction

This diagram illustrates the chemical logic behind the Feulgen reaction, where pararosaniline is a key component.

Caption: The chemical logic of the Feulgen reaction.

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